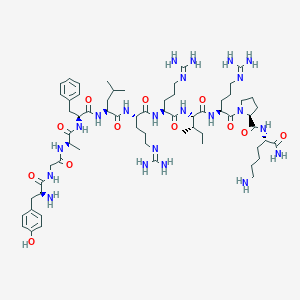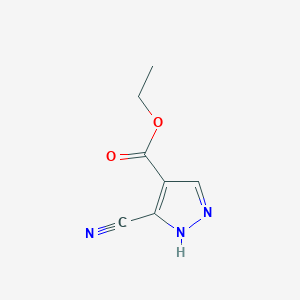![molecular formula C10H14ClN B178193 2,3,4,5-四氢-1H-苯并[D]氮杂卓盐酸盐 CAS No. 17379-01-0](/img/structure/B178193.png)
2,3,4,5-四氢-1H-苯并[D]氮杂卓盐酸盐
描述
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine involves the use of 1,2-phenylenebis (ethane-2,1-diyl) diMethanesulfonate . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine is C10H13N . More details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[D]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include a boiling point of 110-120℃ (11 Torr), a density of 0.981±0.06 g/cm3 (20 ºC 760 Torr), a refractive index of 1.565 (589.3 nm 20℃), and a flash point of 114.9±14.2℃ .科学研究应用
Comprehensive Analysis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine Hydrochloride Applications
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields of study.
Cardiovascular Research: This compound serves as a scaffold in the development of medications for cardiovascular diseases . It is structurally related to drugs like evacetrapib, benazepril, and tolvaptan, which are used in the treatment of conditions such as high blood pressure and heart failure. Its role in the synthesis of these medications highlights its importance in cardiovascular pharmacology.
Drug Development: In drug development, 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is utilized for creating new therapeutic agents . Its structure is conducive to modifications that can lead to the discovery of novel drugs with potential benefits in treating various ailments.
Organic Synthesis: The compound is used as a reactant in the synthesis of diverse organic molecules, including adamantane derivatives . These derivatives have applications as cannabinoid receptor 2 agonists, indicating the compound’s utility in the synthesis of complex organic structures.
Medicinal Chemistry: In medicinal chemistry, this compound is part of the synthesis process for developing 5-HT2C receptor agonists . These agonists are significant for their potential use in treating disorders such as obesity, depression, and anxiety.
Pharmacology: Pharmacologically, 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is involved in the creation of compounds that interact with various biological targets . Its role in synthesizing cannabinoid receptor agonists is one example of its application in pharmacology.
Neuroscience: The compound’s derivatives are explored for their neuroactive properties, which can lead to the development of treatments for neurological disorders . Its influence on cannabinoid receptors also points to its potential in neuroscience research.
Biochemistry: In biochemistry, 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is a key reactant in studies involving biochemical pathways and molecular interactions . Its use in synthesizing various biochemical compounds makes it a valuable tool for understanding biological processes at the molecular level.
Computational Chemistry: Lastly, in computational chemistry, this compound is used in molecular modeling and simulations to predict the behavior of molecules and their interactions . These simulations are crucial for drug design and understanding the fundamental properties of chemical compounds.
安全和危害
The safety and hazards associated with 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include the hazard statements H302+H312+H332-H314 . Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
作用机制
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a significant role in regulating mood, anxiety, feeding, and reproductive behavior .
Mode of Action
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT2C receptor leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the enzyme phospholipase C .
Biochemical Pathways
The activation of the 5-HT2C receptor by 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride triggers the phosphoinositide/calcium pathway . This pathway involves the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including changes in gene expression and neuronal excitability .
Pharmacokinetics
It is known to have high gi absorption and is a p-gp substrate . More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The activation of the 5-HT2C receptor by 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride can lead to various molecular and cellular effects, depending on the specific cell type and physiological context. These effects may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity .
Action Environment
The action of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and pH . Furthermore, its action can be modulated by the presence of other signaling molecules and by the specific cellular and tissue context. More research is needed to fully understand how these and other environmental factors influence the action of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride.
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-10-6-8-11-7-5-9(10)3-1;/h1-4,11H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGICZMQIRBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589266 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride | |
CAS RN |
17379-01-0 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)







![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
